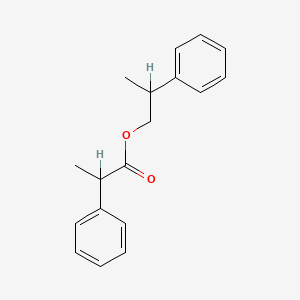

2-Phenylpropyl 2-phenylpropionate

Description

Contextualization within Ester Chemistry and its Role as a Specialty Chemical Motif

2-Phenylpropyl 2-phenylpropionate is an ester with the chemical formula C₁₈H₂₀O₂. echemi.com Esters are a significant class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to another organic group. They are typically synthesized through the esterification of a carboxylic acid and an alcohol. In the case of this compound, it is formed from 2-phenylpropionic acid and 2-phenylpropan-1-ol.

As a specialty chemical, its utility is not in bulk production but rather in specific, performance-based applications. The presence of two phenyl groups within its structure contributes to its aromaticity and influences its physical and chemical properties, setting it apart from more common, simpler esters. This structural uniqueness is a key driver of its role as a specialty chemical motif, suggesting potential for niche applications where its specific properties are advantageous.

Overview of Scientific Interest and Research Trajectories

Scientific interest in this compound is intrinsically linked to the properties of its constituent parts, particularly 2-phenylpropionic acid (also known as hydratropic acid). 2-Phenylpropionic acid and its derivatives are recognized for their use in the preparation of anti-inflammatory agents. chemicalbook.com Research has focused on the synthesis and resolution of chiral 2-arylpropionic acids due to the differing physiological effects of their stereoisomers.

While direct research on this compound is not as extensive as that on its precursors, its investigation follows a logical trajectory. The esterification of bioactive molecules like 2-phenylpropionic acid is a common strategy in medicinal chemistry to modify properties such as solubility, stability, and bioavailability. Therefore, research into esters like this compound is often aimed at exploring new therapeutic agents or modifying existing ones. The primary research trajectory for this compound and its analogues lies in the exploration of novel derivatives with potentially enhanced or new biological activities.

Structural Basis and Potential for Stereoisomerism in this compound

The chemical structure of this compound is the foundation of its chemical identity and potential for stereoisomerism. The molecule is composed of a 2-phenylpropyl group attached to the oxygen of the carboxylate group of 2-phenylpropionate.

A critical feature of this molecule is the presence of two chiral centers. A chiral center is a carbon atom that is attached to four different groups, resulting in non-superimposable mirror images called enantiomers. In this compound, the carbon atom in the 2-position of the propyl chain and the carbon atom in the 2-position of the propionate (B1217596) moiety are both chiral centers.

The presence of two chiral centers means that this compound can exist as a mixture of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers can have distinct physical, chemical, and biological properties. The synthesis and separation of these individual stereoisomers are significant challenges and a key area of research in the study of chiral molecules.

Chemical and Physical Properties

The following table summarizes some of the known properties of this compound and its precursor, 2-phenylpropionic acid.

| Property | Value |

| This compound | |

| Molecular Formula | C₁₈H₂₀O₂ echemi.com |

| Molecular Weight | 268.35 g/mol echemi.com |

| Boiling Point | 195 °C at 0.8 Torr echemi.com |

| CAS Number | 66255-91-2 echemi.com |

| 2-Phenylpropionic Acid (precursor) | |

| Molecular Formula | C₉H₁₀O₂ nih.gov |

| Molecular Weight | 150.17 g/mol nih.gov |

| Density | 1.1 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 260-262 °C chemicalbook.com |

| IUPAC Name | 2-phenylpropanoic acid nih.gov |

Structure

3D Structure

Properties

CAS No. |

66255-91-2 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-phenylpropyl 2-phenylpropanoate |

InChI |

InChI=1S/C18H20O2/c1-14(16-9-5-3-6-10-16)13-20-18(19)15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |

InChI Key |

SZNYOTYMJZKVGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylpropyl 2 Phenylpropionate and Analogous Structures

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 2-phenylpropyl 2-phenylpropionate primarily rely on two well-established chemical transformations: direct esterification and the acylation of a corresponding alcohol.

Direct Esterification Approaches

Direct esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. In the context of this compound, this involves the reaction of 2-phenylpropionic acid with 2-phenylpropanol.

The efficiency of direct esterification is highly dependent on the reaction conditions and the choice of catalyst. The reaction is a reversible equilibrium, and thus, strategies to drive the reaction towards the product side are crucial for achieving high yields. This is typically accomplished by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene.

A variety of acid catalysts can be employed, ranging from simple mineral acids like sulfuric acid and hydrochloric acid to solid acid catalysts. The choice of catalyst can influence reaction times and the formation of byproducts. For instance, while strong mineral acids are effective, they can sometimes lead to side reactions such as dehydration of the alcohol or ether formation.

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

| Sulfuric Acid | Toluene, reflux | Variable | Generic Esterification |

| p-Toluenesulfonic Acid | Toluene, reflux | Variable | Generic Esterification |

This table represents typical conditions and outcomes for direct esterification and is for illustrative purposes. Specific yields for this compound would require dedicated experimental investigation.

Traditionally, direct esterification is carried out in a non-polar organic solvent that forms an azeotrope with water, facilitating its removal. Toluene is a common choice for this purpose. The use of a solvent helps to control the reaction temperature and maintain a homogeneous reaction mixture.

In recent years, there has been a growing interest in developing solvent-free reaction conditions, often referred to as "green chemistry" approaches. These methods aim to reduce the environmental impact of chemical processes by minimizing or eliminating the use of volatile organic solvents. In a solvent-free system for the synthesis of this compound, the reactants themselves would serve as the reaction medium. This typically requires higher reaction temperatures to ensure the mixture remains in a liquid state and to facilitate the removal of water. While environmentally advantageous, solvent-free conditions can sometimes present challenges in terms of reaction control and product purification.

Synthesis via Precursor Functionalization and Coupling Reactions

This method involves the conversion of 2-phenylpropionic acid into a more reactive acylating agent, such as an acyl chloride or an acid anhydride. This activated derivative is then reacted with 2-phenylpropanol to form the desired ester. A common approach is the conversion of 2-phenylpropionic acid to 2-phenylpropionyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and will readily react with 2-phenylpropanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

This two-step process, while longer, often proceeds with high yields and can be performed under milder conditions than direct esterification.

While less direct for the synthesis of this compound itself, the reduction of 2-phenylpropionate derivatives is a key step in obtaining one of the necessary precursors, 2-phenylpropanol. For instance, 2-phenylpropionic acid or its esters can be reduced to 2-phenylpropanol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This alcohol can then be used in either the direct esterification or acylation reactions described above.

| Starting Material | Reagent | Product |

| 2-Phenylpropionic Acid | Lithium Aluminum Hydride | 2-Phenylpropanol |

| Methyl 2-Phenylpropionate | Lithium Aluminum Hydride | 2-Phenylpropanol |

This table illustrates the reduction of 2-phenylpropionate derivatives to form the precursor alcohol, 2-phenylpropanol.

Friedel-Crafts Alkylation in the Synthesis of Phenylpropyl Carboxylates

The Friedel-Crafts reaction, established in 1877, is a fundamental method for attaching substituents to an aromatic ring. Friedel-Crafts alkylation, specifically, introduces an alkyl group onto an arene using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). This electrophilic aromatic substitution proceeds by generating a carbocation from the alkylating agent, which then attacks the aromatic ring.

In the context of synthesizing the 2-phenylpropyl moiety, a precursor to both the alcohol and carboxylic acid components, Friedel-Crafts alkylation of benzene (B151609) with a propyl halide like 2-chloropropane (B107684) could be envisioned. However, a significant limitation of this reaction is the propensity for carbocation rearrangements to form a more stable carbocation. For instance, the reaction of benzene with 1-chloropropane (B146392) yields a mixture of n-propylbenzene and isopropylbenzene (cumene) because the primary carbocation rearranges to a more stable secondary carbocation. For the synthesis of the 2-phenylpropyl group, starting with a secondary alkyl halide is necessary, but the reaction is also susceptible to drawbacks such as polyalkylation, as the initial alkyl product is more reactive than the starting material.

Due to these limitations, Friedel-Crafts acylation is often a more reliable alternative. This involves reacting the arene with an acyl chloride or anhydride, followed by a reduction of the resulting ketone to yield the desired alkylbenzene. For instance, acylation of benzene with propanoyl chloride would yield propiophenone, which can then be reduced to produce the desired phenylpropane structure.

Biphasic Synthesis Strategies for Phenylpropionic Acid Esters

Biphasic synthesis offers an efficient approach for the preparation of phenylpropionic acid and its esters by conducting the reaction in a two-phase system, typically water and an immiscible organic solvent. A key example is the interfacial carbonylation of α-methylbenzyl bromide. In this process, the reaction is carried out in a biphasic medium where the organic phase can be an alcohol, such as 2-methyl-1-butanol (B89646) or 2-ethyl-1-hexanol.

| Organic Phase (Alcohol) | Product | Maximum Yield (Acid + Ester) | Optimal Aqueous Base Conc. |

|---|---|---|---|

| 2-Methyl-1-butanol | 2-Methyl-1-butyl 2-phenylpropionate | 40-83% | ~5 M |

| 2-Ethyl-1-hexanol | 2-Ethyl-1-hexyl 2-phenylpropionate | 40-83% | ~5 M |

Asymmetric and Stereoselective Synthesis of this compound

The biological and material properties of chiral molecules are often enantiomer-dependent. Therefore, the development of asymmetric syntheses to produce single enantiomers of this compound is of paramount importance.

Enantioselective Esterification and Transesterification Strategies

Enantioselective esterification is a powerful technique to resolve racemic mixtures of chiral acids or alcohols. This strategy relies on a chiral catalyst or enzyme that preferentially esterifies one enantiomer over the other. Lipases are commonly used biocatalysts for this purpose due to their high selectivity and mild reaction conditions.

In a typical lipase-catalyzed kinetic resolution, a racemic carboxylic acid (like 2-phenylpropionic acid) is reacted with an achiral alcohol in the presence of the enzyme. The lipase (B570770) selectively catalyzes the esterification of one enantiomer, leaving the unreacted enantiomer of the acid in high enantiomeric excess. For example, lipases from Candida antarctica (CAL-B) and Candida rugosa (CRL) are widely used for the kinetic resolution of 2-arylpropionic acids. Similarly, a racemic alcohol (like 2-phenylpropanol) can be resolved by enantioselective acylation using an achiral acyl donor, such as vinyl acetate (B1210297), catalyzed by a lipase.

Chiral Auxiliary and Catalyst-Controlled Asymmetric Synthesis Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A prominent example is the use of Evans oxazolidinone auxiliaries. To synthesize a specific enantiomer of 2-phenylpropionic acid, an oxazolidinone can be acylated with a propionyl group. The resulting N-propionyl imide can then be deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation with a benzyl (B1604629) halide. Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-phenylpropionic acid.

Another powerful tool is the iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. Acyl ligands attached to this iron complex can undergo a variety of reactions, including alkylations and aldol (B89426) reactions, with a high degree of stereochemical control, enabling the synthesis of optically pure products after decomplexation.

| Auxiliary Type | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Forms chiral imides, directs alkylation and aldol reactions. | Asymmetric synthesis of chiral carboxylic acids. | |

| Camphorsultam (Oppolzer's Sultam) | Effective in a wide range of C-C bond-forming reactions. | Asymmetric Diels-Alder, alkylation, and aldol reactions. | |

| Iron Acyl Complex | Powerful stereocontrol over reactions of attached acyl ligands. | Asymmetric synthesis of β-lactams and other complex molecules. | |

| Pseudoephedrine | Used to form chiral amides for asymmetric alkylation. | Synthesis of chiral α-alkylated carboxylic acids and ketones. |

Kinetic Resolution Techniques for Racemic Intermediates

Kinetic resolution is a widely applied method for separating enantiomers from a racemic mixture. It operates by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantiomerically enriched unreacted starting material and a product with the opposite configuration.

A notable non-enzymatic approach involves the use of chiral acyl-transfer catalysts. For instance, the kinetic resolution of racemic 2-aryl-2-fluoroprop

Stereospecific Synthesis of Related Phenylpropionic Acid Derivatives

The controlled, three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical aspect of chemical synthesis, particularly in the production of bioactive compounds. For esters like this compound, the stereochemistry of both the alcohol (2-phenylpropanol) and the carboxylic acid (2-phenylpropionic acid) precursors determines the properties of the final product. The synthesis of stereospecifically pure phenylpropionic acid derivatives often employs chiral auxiliaries or enzymatic methods to achieve high levels of enantioselectivity.

One established method for the enantioselective synthesis of β-amino acid derivatives from 3-phenylpropionic acid involves the use of an oxazolidinone chiral auxiliary. orgsyn.org In this approach, the achiral 3-phenylpropionic acid is derivatized with a chiral auxiliary, such as the valine-derived 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ). orgsyn.org The resulting N-acyl oxazolidinone then undergoes a diastereoselective reaction with an electrophile. orgsyn.org For instance, a Mannich-type reaction with an in situ generated N-acyliminium ion can introduce a carbamidomethyl group at the α-position, leading to the formation of a β-amino acid derivative with high diastereoselectivity (e.g., 9:1). orgsyn.org The chiral auxiliary can then be cleaved and recovered for reuse, yielding the enantiomerically enriched product. orgsyn.org

Enzymatic and microbial transformations offer another powerful route to chiral phenylpropionic acid derivatives. For example, Clostridium kluyveri cells have been used as a catalyst for the stereospecific deuteration of trans-cinnamic acid to produce chiral (-)3-phenyl-[2,3-²H]propionic acid. nih.gov This isotopically labeled chiral acid can then be chemically converted into stereospecifically labeled amino acids like phenylalanine. nih.gov Such methods highlight the potential of biocatalysis to create highly specific, chiral building blocks for more complex molecules.

These stereospecific methodologies, while demonstrated for other phenylpropionic acid derivatives, provide a clear framework for producing enantiomerically pure precursors for this compound. By applying similar chiral auxiliary or enzymatic strategies to the synthesis of 2-phenylpropionic acid and 2-phenylpropanol, it is possible to control the stereochemistry of the final ester.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of esters like this compound aims to reduce the environmental impact of the manufacturing process. This involves the development of sustainable solvent systems, improving catalyst efficiency, and minimizing waste.

Development and Application of Sustainable Solvent Systems

Solvents are a major contributor to the environmental footprint of many chemical processes, often accounting for 80-90% of the mass in a batch operation. imperial.ac.uk Consequently, replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives is a key focus of green chemistry. imperial.ac.uknih.gov

Ionic liquids (ILs) are salts that are liquid at or near room temperature and have negligible vapor pressure, which prevents their emission into the atmosphere. imperial.ac.ukacs.orgajast.net They are considered "green solvents" due to their potential to replace hazardous volatile organic compounds. ajast.net ILs can dissolve a wide range of organic and inorganic materials and often serve as both the solvent and the catalyst in esterification reactions. ajast.netresearchinschools.org

Brønsted acidic ionic liquids, which have a proton-donating functional group like -SO₃H, are particularly effective for esterification. ajast.net The acidity of the IL's anion and the size of its cation can be tuned to optimize reaction yields. ajast.netrsc.org For example, a study on the esterification of aliphatic acids with alcohols using various Brønsted acidic ILs found that yields decreased with increasing cation size and increased with the acidity of the anion. ajast.net A key advantage of using ILs is the ease of product separation; the ester product is often immiscible with the IL, forming a separate phase that can be easily removed. ajast.netresearchinschools.org The IL can then be recovered and reused for multiple reaction cycles, enhancing the sustainability of the process. researchinschools.org The rate of esterification in ionic liquids is significantly influenced by the solvent's hydrogen bond basicity (β value); lower basicity generally leads to faster reaction rates. imperial.ac.ukacs.org

Switchable solvents are another class of innovative solvents that can reversibly change their physical and chemical properties in response to an external trigger, such as the introduction of a gas like carbon dioxide. jessoplab.cagatech.edursc.orgencyclopedia.pubgatech.edu These solvents can be switched from a non-polar, non-ionic liquid to a polar, ionic liquid, and back again. gatech.edugatech.edu This "switch" allows for a single solvent to be used for both the reaction and the subsequent separation of the product, catalyst, and unreacted reagents, thereby minimizing solvent waste. gatech.edursc.org For instance, a mixture of an amine like 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and an alcohol can be converted into an ionic liquid by bubbling CO₂ through it. gatech.edu This change in polarity can be used to facilitate the separation of a non-polar product from a polar catalyst. The original, non-ionic state of the solvent can be restored by purging with an inert gas like nitrogen or argon. gatech.edu

Table 1: Comparison of Sustainable Solvent Systems for Esterification

| Solvent Type | Trigger for Property Change | Key Advantages in Esterification | Potential for Reuse |

| Ionic Liquids (ILs) | Composition (cation/anion choice) | - Negligible vapor pressure- High thermal stability- Can act as both solvent and catalyst- Facilitates product separation (biphasic systems) | High; can be recycled for multiple cycles with minimal loss of activity. researchinschools.org |

| Switchable Solvents | External stimulus (e.g., CO₂ addition/removal) | - Reversible polarity change- Simplifies reaction and separation steps in one pot- Reduces overall solvent usage | High; the solvent can be switched back and forth, enabling catalyst and solvent recycling. gatech.edu |

Supercritical fluids (SCFs) are substances at a temperature and pressure above their critical point, where they exhibit properties intermediate between those of a liquid and a gas. mrforum.com Supercritical carbon dioxide (SC-CO₂) is a particularly attractive green solvent for esterification reactions because it is non-toxic, non-flammable, inexpensive, and environmentally benign. mrforum.commdpi.com The properties of SCFs, such as their solvating power, can be "tuned" by adjusting the temperature and pressure, allowing for optimization of reaction conditions and easy separation of products. mrforum.com

In esterification reactions, SC-CO₂ can serve as the reaction medium, and its use has been shown to significantly improve reaction yields compared to solvent-free or conventional solvent-based systems. mdpi.com For example, the lipase-catalyzed esterification of oleic acid with methanol (B129727) showed a yield of 39.41% in SC-CO₂, compared to just over 10% in a solvent-free system or in hexane (B92381). mdpi.com The use of SCFs can also facilitate continuous processes and allows for the combination of a solvent with a vacuum to remove water, driving the esterification equilibrium toward the product side. acs.orgresearchgate.net

Table 2: Research Findings on Esterification in Supercritical CO₂

| Study | Reactants | Catalyst | Key Finding | Reference |

| Geotrichum candidum Lipase Catalyzed Esterification | Oleic acid and methanol | Geotrichum candidum lipase | The reaction yield was significantly higher (39.41%) in SC-CO₂ compared to solvent-free (10.51%) or hexane (10.10%) systems. | mdpi.com |

| Continuous Esterification | 2-ethylhexanoic acid and 2-ethyl-1-hexanol | Zirconium oxide | Continuous synthesis of the ester was achieved with 100% selectivity and 40% conversion in SC-CO₂. | researchgate.net |

Catalyst Efficiency and Waste Minimization in this compound Production

Improving catalyst efficiency and minimizing waste are central to the green production of this compound. Traditional homogeneous acid catalysts like sulfuric acid are effective but lead to corrosive waste streams and difficult product separation. researchinschools.org

A key strategy for improving sustainability is the use of heterogeneous (solid-phase) catalysts. researchgate.netmdpi.commdpi.com These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times without significant loss of activity. researchgate.netresearchgate.net Examples include polymer-supported tosylic acid and acidic ion-exchange resins like Amberlyst 15. researchgate.netresearchgate.netsemanticscholar.org The use of such catalysts can also allow for solvent-free reaction conditions, further reducing waste. researchgate.netsemanticscholar.org For instance, the esterification of testosterone (B1683101) was achieved in as little as 2.5 minutes under microwave irradiation using a recyclable polymer-supported tosylic acid catalyst without any solvent. researchgate.netsemanticscholar.org

Waste minimization in chemical synthesis is a comprehensive approach that includes source reduction and recycling. uky.edu In the context of ester synthesis, this involves:

Catalyst Choice : Selecting highly efficient and recyclable catalysts to reduce waste from spent catalysts. researchgate.netsemanticscholar.org

Solvent Management : Using green solvents like ionic liquids or supercritical fluids, or eliminating solvents altogether. nih.govresearchgate.net

Process Optimization : Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. The direct condensation of a carboxylic acid and an alcohol is an atom-economical process, with water as the only byproduct. imperial.ac.uk

Waste Segregation : Properly separating different types of waste (e.g., organic vs. aqueous, hazardous vs. non-hazardous) to facilitate recycling and proper disposal. uky.edu For example, in an esterification workup, the organic layer containing the ester should be separated from the aqueous layer, and both should be treated as chemical waste unless specific local regulations permit otherwise.

Table 3: Strategies for Catalyst Efficiency and Waste Minimization

| Strategy | Description | Example | Benefit |

| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Polymer-supported tosylic acid for esterification. researchgate.netsemanticscholar.org | Easy separation and recycling of the catalyst, reducing waste and cost. researchgate.netsemanticscholar.org |

| Solvent-Free Reactions | Conducting the reaction without a solvent, often with the aid of microwave irradiation. researchgate.net | Microwave-assisted synthesis of testosterone esters. researchgate.netsemanticscholar.org | Eliminates solvent waste, reduces energy consumption, and can lead to faster reaction times. researchgate.netsemanticscholar.org |

| Waste Segregation | Separating waste streams based on their chemical nature. uky.edu | Separating the organic ester layer from the aqueous layer after reaction workup. | Reduces the volume of hazardous waste and allows for proper, cost-effective disposal or recycling of different components. uky.edu |

Biocatalytic Transformations and Enzymatic Approaches for 2 Phenylpropyl 2 Phenylpropionate

Lipase-Catalyzed Synthesis and Derivatization

Lipases are versatile enzymes widely employed in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity.

Enzymatic Transesterification for 2-Phenylpropyl 2-Phenylpropionate Synthesis

The synthesis of esters like this compound can be efficiently achieved through lipase-catalyzed transesterification. This process involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. While direct enzymatic synthesis of this compound is not extensively documented, the principles are well-established through studies on similar compounds. For instance, lipase-catalyzed transesterification is a prevalent method in industrial production due to its high selectivity and less toxic nature compared to chemical catalysis. nih.gov The reaction can be performed in various systems, including biphasic systems and emulsion particles, which can enhance reaction efficiency by increasing the interfacial area. nih.gov

The choice of lipase (B570770) is crucial for successful transesterification. Lipases from various microbial sources, such as Candida antarctica (Lipase B, CALB), Rhizomucor miehei, and Staphylococcus gallinarum, have been shown to effectively catalyze the synthesis of a wide range of esters. nih.govresearchgate.net For example, Staphylococcus gallinarum lipase has been used to synthesize flavor esters like butyl acetate (B1210297) and isoamyl acetate. researchgate.net The reaction conditions, such as the choice of acyl donor (e.g., vinyl acetate), solvent, and temperature, significantly influence the reaction rate and yield. In many cases, using an enol ester as the acyl donor can shift the reaction equilibrium towards the formation of the desired product. mdpi.com

Table 1: Lipases Used in Transesterification Reactions for Ester Synthesis

| Lipase Source | Substrates | Product Examples | Reference |

| Candida antarctica Lipase B (CALB) | Racemic (R,S)-flurbiprofen and methanol (B129727) | (R)-flurbiprofen methyl ester | researchgate.net |

| Rhizomucor miehei Lipase | Triglycerides and methyl acetate | Fatty acid methyl esters (Biodiesel) | |

| Staphylococcus gallinarum Lipase | Various acids and alcohols | Butyl acetate, Isoamyl acetate | researchgate.net |

| Burkholderia cepacia Lipase | Racemic alcohol and vinyl acetate | (S)-acetate derivative | nih.gov |

Lipase-Mediated Kinetic Resolution of Chiral Alcohol and Acid Precursors

Both the alcohol (2-phenylpropanol) and the acid (2-phenylpropanoic acid) moieties of this compound are chiral. Lipase-mediated kinetic resolution is a powerful technique to obtain enantiomerically pure forms of these precursors. This method relies on the differential reaction rate of a lipase towards the two enantiomers of a racemic mixture.

Kinetic Resolution of 2-Phenylpropanol:

The kinetic resolution of racemic 2-phenylpropanol and its derivatives has been successfully achieved using various lipases. For instance, a mutant of Candida tenuis xylose reductase (CtXR D51A) has demonstrated high catalytic efficiency and enantioselectivity for (S)-2-phenylpropanal, which can be reduced to (S)-2-phenylpropanol. nih.gov This reductive dynamic kinetic resolution process has yielded high concentrations (115 g/L) and enantiomeric excess (93.1% ee) of the (S)-alcohol. nih.gov Lipases from Burkholderia cepacia and Candida rugosa have also been employed for the enantioselective transesterification of (R,S)-1-phenylethanol, a structurally similar alcohol. researchgate.net

Kinetic Resolution of 2-Phenylpropanoic Acid:

The resolution of racemic 2-phenylpropanoic acid (a profen) and its esters is a well-studied area. Lipases and esterases have been extensively tested for their enantioselectivity towards profens, with some processes being applied on an industrial scale. nih.gov For example, lipase B from Candida antarctica (CALB) immobilized on various supports has been used for the kinetic resolution of (R,S)-flurbiprofen via enantioselective esterification with methanol, achieving a high enantiomeric excess. researchgate.net Similarly, the enzymatic hydrolysis of racemic 2-phenylpropionic acid esters has been performed in aqueous systems, providing a route to enantiomerically pure (S)-2-phenylpropionic acid. researchgate.net

Table 2: Examples of Lipase-Mediated Kinetic Resolution of Precursors

| Racemic Substrate | Lipase/Enzyme | Resolution Method | Product(s) | Enantiomeric Excess (ee) | Reference |

| 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Burkholderia cepacia lipase (lipase-PS) | Transesterification | (S)-acetate and (R)-alcohol | 98% (S-acetate), 94% (R-alcohol) | nih.gov |

| (R,S)-Flurbiprofen | Candida antarctica lipase B (CALB) | Esterification | (R)-flurbiprofen methyl ester | 89.6% | researchgate.net |

| rac-2-phenylpropan-1-ol derivatives | Not specified | Resolution | Resolved isomers | >95% | researchgate.net |

| (R,S)-1-phenylethanol | Candida antarctica lipase B (CALB) | Dynamic Kinetic Resolution | (R)-1-phenylethyl acetate | 98% | mdpi.com |

Microbial Biotransformations of Phenylpropionate Esters

Whole-cell microbial systems offer a complex enzymatic machinery capable of performing a variety of biotransformations, including hydrolysis and oxidation of esters and their precursors.

Enzymatic Hydrolysis by Esterases from Microbial Sources

Microbial esterases can be employed for the enantioselective hydrolysis of racemic esters like this compound. This process can yield an enantiomerically enriched acid and the corresponding alcohol. For instance, the enzymatic hydrolysis of ethyl esters of 2-phenylpropionic acid has been studied using lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae. researchgate.net The enantioselectivity of these microbial enzymes allows for the kinetic resolution of racemic esters. researchgate.net Similarly, an epoxide hydrolase preparation from Aspergillus niger has been used for the highly enantioselective hydrolysis of p-nitrostyrene oxide, demonstrating the potential of microbial enzymes in resolving racemic compounds. nih.gov

Enantioselective Microbial Oxidation and Hydrolysis of Phenylpropyl Acetate Analogs

Microorganisms can perform enantioselective oxidation and hydrolysis of analogs such as phenylpropyl acetate. While direct microbial oxidation of this compound is not detailed, studies on related compounds provide insight. For example, various microorganisms have been found to reduce acetylpyridine derivatives to their corresponding alcohols with high enantioselectivity. nih.gov Candida maris IFO10003, for instance, reduces 5-acetylfuro[2,3-c]pyridine to (R)-5-(1-hydroxyethyl)furo[2,3-c]-pyridine with high yield and enantiomeric excess. nih.gov This highlights the potential of microbial systems to perform stereoselective redox reactions on the side chains of aromatic compounds.

Nitrilase-Catalyzed Routes to 2-Phenylpropanoic Acid Intermediates

A crucial precursor for this compound is 2-phenylpropanoic acid. Nitrilase enzymes offer a direct and environmentally benign route to this acid from 2-phenylpropionitrile. Nitrilases (EC 3.5.5.1) catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. nih.gov

The arylacetonitrilase from Pseudomonas fluorescens EBC191 has been shown to convert (R,S)-2-phenylpropionitrile into either (S)- or (R)-2-phenylpropanoic acid with ee-values up to about 80%, depending on the enzyme variant used. researchgate.net Furthermore, a new bacterial isolate, Agrobacterium tumefaciens strain d3, has demonstrated enantioselective hydrolysis of racemic 2-phenylpropionitrile. capes.gov.br The development of robust nitrilases through protein engineering is an active area of research. For example, a nitrilase from Rhodococcus zopfii has been engineered to improve its hydrolytic activity for the synthesis of 2-chloronicotinic acid, a related aromatic carboxylic acid. nih.gov

Substrate Specificity and Enzyme Engineering for this compound Synthesis

The enzymatic synthesis of esters such as this compound is a field of growing interest, offering a green alternative to traditional chemical methods. The success of such biocatalytic transformations hinges on the substrate specificity of the chosen enzyme and, increasingly, on the ability to engineer these enzymes for improved performance with non-natural or sterically demanding substrates. Lipases, particularly Candida antarctica lipase B (CALB), are prominent catalysts for these reactions due to their broad substrate tolerance and high stereoselectivity. tandfonline.comsigmaaldrich.com

The synthesis of this compound involves the esterification of 2-phenylpropanol with 2-phenylpropionic acid. Both substrates present a degree of steric hindrance due to the phenyl group at the α-position, which can influence their acceptance by the active site of a lipase.

Substrate Specificity of Lipases

The substrate scope of lipases is a critical factor in their application for synthesizing specific esters. While many lipases exhibit broad specificity, their efficiency can be significantly affected by the structure of both the alcohol and the carboxylic acid.

Alcohol Specificity: Candida antarctica lipase B is known to be highly active and specific for a wide range of primary and secondary alcohols. nih.gov The enzyme's ability to accommodate bulky alcohol substituents is a key advantage. Research on the interfacial activation of CALB has shown that its catalytic rate for large, bulky substrates is enhanced when adsorbed to a hydrophobic interface. nih.gov This activation is attributed to a conformational change that results in a more open active site, which is necessary for binding sterically demanding substrates. nih.gov For small substrates, CALB can act like an esterase, but for substrates with large alcohol groups, it functions as a lipase, showcasing its conformational flexibility. nih.gov

Carboxylic Acid Specificity: The range of carboxylic acids that CALB efficiently converts is generally more limited than its alcohol scope, primarily favoring unbranched fatty acids. nih.gov Carboxylic acids with branching or substituents close to the carboxyl group, such as 2-phenylpropionic acid, can be challenging substrates. nih.gov

A study on the solvent-free lipase-catalyzed preparation of long-chain alkyl phenylpropanoates provides insights into the structural effects of the acid moiety on reactivity. Using immobilized Candida antarctica lipase B, the relative esterification activities for various substituted cinnamic acids (structurally related to phenylpropionic acid) were investigated. The study found that the position of substituents on the phenyl ring significantly influenced the esterification activity, with the order being meta > para > ortho. nih.gov This suggests that steric hindrance near the carboxylic group can impede the reaction. Dihydrocinnamic acid (3-phenylpropanoic acid), which lacks the rigidity of the double bond found in cinnamic acid, showed the highest relative esterification activity, indicating that flexibility in the substrate can be beneficial. nih.gov

| Substrate (Cinnamic Acid Analogue) | Relative Esterification Activity (%) |

| Dihydrocinnamic acid | 100 |

| Cinnamic acid | 85 |

| 3-Methoxycinnamic acid | 60 |

| Dihydrocaffeic acid | 45 |

| 3-Hydroxycinnamic acid | 45 |

| 4-Methoxycinnamic acid | 30 |

| 2-Methoxycinnamic acid | 25 |

| 4-Hydroxycinnamic acid | 20 |

| Ferulic acid | 15 |

| 3,4-Dimethoxycinnamic acid | 15 |

| 2-Hydroxycinnamic acid | 10 |

| Table 1: Relative esterification activities of various cinnamic acid analogues with fatty alcohols catalyzed by immobilized Candida antarctica lipase B. The data highlights the influence of substitution on the phenyl ring on the enzyme's activity. nih.gov |

Enzyme Engineering for Enhanced Synthesis

To overcome the limitations imposed by substrate specificity, particularly for sterically hindered carboxylic acids like 2-phenylpropionic acid, enzyme engineering has emerged as a powerful tool. organic-chemistry.org By modifying the amino acid sequence of an enzyme, its catalytic activity, stability, and substrate scope can be tailored for specific applications. organic-chemistry.org

One approach involves creating and screening enzyme libraries for variants with improved performance. A study focused on engineering CALB for the hydrolysis of bulky carboxylic acid esters provides a relevant model. nih.gov An in silico library of 2400 CALB variants was constructed and screened. From this, eleven variants were expressed and tested for their ability to hydrolyze branched fatty acid esters.

The research identified five variants with an initial increase in activity. The most promising variant, T138S, was purified and characterized further. This engineered enzyme showed a 5-fold increase in the hydrolysis of isononanoic acid ethyl ester, a substrate with significant branching. nih.gov However, its activity did not increase for the more sterically demanding 2-ethyl hexanoic acid ethyl ester, indicating the subtleties and challenges of engineering for bulky substrates. nih.gov

| CALB Variant | Relative Wet Mass Activity (%) |

| Wild Type | 100 |

| T138S | 500 |

| Variant 2 | >100 |

| Variant 3 | >100 |

| Variant 4 | >100 |

| Variant 5 | >100 |

| Table 2: Relative wet mass activity of engineered CALB variants compared to the wild type for the hydrolysis of isononanoic acid ethyl ester. The T138S variant showed a significant increase in activity. nih.gov |

These findings suggest that a similar enzyme engineering strategy could be applied to enhance the synthesis of this compound. By targeting residues in the active site of CALB that interact with the carboxylic acid moiety, it may be possible to create variants with an expanded binding pocket, better accommodating the phenyl group of 2-phenylpropionic acid and thereby increasing the efficiency of the esterification reaction.

Environmental Fate and Degradation Mechanisms of Phenylpropyl Propionates

Abiotic Transformation Processes

Abiotic processes, which are independent of biological activity, represent a significant pathway for the initial transformation of 2-phenylpropyl 2-phenylpropionate in the environment. These processes primarily include hydrolysis and photodegradation.

Hydrolysis Kinetics and Mechanistic Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary abiotic degradation pathway for esters like this compound. The ester linkage is susceptible to cleavage, yielding 2-phenylpropanol and 2-phenylpropionic acid. This reaction can be catalyzed by both acids and bases. epa.gov

The general mechanism for base-catalyzed hydrolysis of carboxylic acid esters, which is often the more significant pathway under typical environmental pH conditions, proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently breaks down to form the carboxylate anion and the alcohol.

Conversely, acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The rate of hydrolysis of this compound is expected to be significantly influenced by both pH and temperature. The hydrolysis of esters is typically slowest in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions.

Studies on structurally related esters have demonstrated a direct relationship between pH and the rate of hydrolysis. For example, the hydrolysis of other esters has been shown to be slow at acidic pH and to increase significantly as the pH becomes more alkaline. This is consistent with the general principles of ester hydrolysis, where the concentration of the hydroxide ion, a potent nucleophile, is a key determinant of the reaction rate in alkaline solutions.

Temperature also plays a crucial role in hydrolysis kinetics. An increase in temperature generally leads to a higher rate of hydrolysis, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to occur more rapidly.

Table 1: General Influence of pH and Temperature on Ester Hydrolysis

| Parameter | Condition | Expected Impact on Hydrolysis Rate of this compound |

| pH | Acidic (pH < 7) | Moderate increase |

| Neutral (pH ≈ 7) | Minimal | |

| Alkaline (pH > 7) | Significant increase | |

| Temperature | Increase | Increase in rate |

| Decrease | Decrease in rate |

Biodegradation in Environmental Matrices

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in the ultimate removal of this compound from the environment. The rate and extent of biodegradation depend on various factors, including the environmental conditions (e.g., presence of oxygen, temperature, pH) and the composition of the microbial community.

Aerobic Biodegradation Dynamics in Aqueous and Sedimentary Systems

In aerobic environments, such as surface waters and the upper layers of soil and sediment, microorganisms utilize oxygen to break down organic compounds. The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes produced by a wide range of bacteria and fungi. This initial step would yield 2-phenylpropanol and 2-phenylpropionic acid.

Following the initial hydrolysis, the resulting alcohol and carboxylic acid would be further degraded. Studies on the aerobic biodegradation of structurally similar compounds, such as alkylphenol ethoxylates, have shown that the degradation of the aromatic ring can occur, although it may be a slower process than the initial breakdown of other parts of the molecule. nih.govpsu.edunih.gov The ultimate biodegradation of these compounds can lead to the formation of carbon dioxide, water, and microbial biomass.

The rate of aerobic biodegradation can be influenced by the acclimation of the microbial population. In environments where similar compounds are consistently present, microorganisms may adapt and develop the enzymatic machinery to degrade them more efficiently.

Anaerobic Biodegradation Potential and Associated Microorganisms

In anaerobic environments, such as deeper sediments, waterlogged soils, and wastewater treatment sludge digesters, biodegradation occurs in the absence of oxygen. The anaerobic degradation of aromatic compounds is a more complex process, often involving a consortium of different microbial groups working in concert.

The initial step in the anaerobic degradation of this compound would likely still be the hydrolysis of the ester bond, producing 2-phenylpropanol and 2-phenylpropionic acid. The subsequent degradation of these aromatic products under anaerobic conditions is challenging.

Research on the anaerobic degradation of 3-phenylpropionic acid (a close structural analog) in thermophilic anaerobic digestion has shown that it can have inhibitory effects on methanogenesis, a key step in the anaerobic food web. nih.gov However, some specialized microorganisms are capable of degrading phenylpropionic acid. For instance, Clostridium orbiscindens, a bacterium isolated from human feces, has been shown to convert flavonoids into 3-(4-hydroxyphenyl)propionic acid and 3-(3,4-dihydroxyphenyl)propionic acid under anaerobic conditions. asm.org The degradation of 2-phenylpropionic acid itself has also been studied, with some bacteria capable of its mineralization. mdpi.com

The complete anaerobic mineralization of this compound would involve the breakdown of the aromatic rings, a process that typically proceeds through intermediates like benzoyl-CoA before ring cleavage and eventual conversion to methane (B114726) and carbon dioxide. The microorganisms involved in these later stages include syntrophic bacteria and methanogenic archaea.

Environmental Persistence and Half-Life Determination

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down or removed. This is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The persistence of this compound will be determined by its susceptibility to abiotic and biotic degradation processes. The ester linkage in the molecule is a key site for enzymatic hydrolysis, which is the initial step in its biodegradation.

Table 1: Factors Influencing the Environmental Half-Life of Phenylpropionates

| Factor | Influence on Half-Life | Rationale |

| Microbial Population | High density and diversity of adapted microbes decrease half-life. | More numerous and varied microorganisms lead to faster enzymatic breakdown. |

| Temperature | Increased temperature (up to an optimum) decreases half-life. | Enhances microbial metabolic rates and enzyme kinetics. |

| pH | Neutral to slightly alkaline pH often decreases half-life. | Optimal pH range for the activity of many microbial esterases. |

| Moisture | Adequate moisture levels decrease half-life in soil environments. | Water is essential for microbial activity and facilitates substrate diffusion. |

| Oxygen Availability | Aerobic conditions generally decrease half-life for this type of compound. | Aerobic degradation pathways are typically more efficient for aromatic compounds. |

Identification of Microbial Strains and Esterases Involved in this compound Degradation

The biodegradation of esters in the environment is primarily carried out by a diverse range of microorganisms, including bacteria and fungi, which produce hydrolytic enzymes called esterases. These enzymes catalyze the cleavage of the ester bond, breaking down this compound into 2-phenylpropanol and 2-phenylpropionic acid. These initial breakdown products are then typically further metabolized by the microorganisms.

Research on the degradation of structurally related compounds provides insight into the types of microorganisms that could be involved. For example, a consortium of bacteria including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis has been shown to degrade the herbicide mecoprop (B166265) [2-(4-chloro-2-methylphenoxy)propionic acid], a compound with a similar propionic acid moiety. researchgate.net Another bacterium, Sphingomonas herbicidovorans, has also been identified for its ability to degrade mecoprop. Furthermore, various genera of bacteria, including Acinetobacter, Bacteroides, Clostridium, Escherichia, Lactobacillus, and Pseudomonas, have been associated with the metabolism of 2-phenylpropionate, a likely intermediate of this compound degradation. hmdb.ca

The specific esterases responsible for the initial hydrolysis of this compound have not been characterized in the available literature. However, it is expected that carboxylesterases with a broad substrate specificity would be capable of this transformation. These enzymes are widespread in the microbial world and play a crucial role in the detoxification of xenobiotic compounds and the utilization of various carbon sources.

Table 2: Potential Microbial Genera Involved in the Degradation of Phenylpropionates

| Microbial Genus | Potential Role in Degradation |

| Pseudomonas | Known to degrade a wide variety of aromatic compounds and likely produces relevant esterases. researchgate.nethmdb.ca |

| Alcaligenes | Implicated in the degradation of related phenoxypropionic acid herbicides. researchgate.net |

| Sphingomonas | Contains species known for their metabolic versatility towards xenobiotic compounds. |

| Acinetobacter | Associated with the metabolism of 2-phenylpropionate. hmdb.ca |

| Bacillus | Common soil bacteria known for producing a variety of extracellular enzymes, including esterases. |

| Rhodococcus | Known for its ability to degrade a wide range of hydrophobic and aromatic compounds. |

Role of Environmental Factors (e.g., Temperature, Microbial Adaptation) on Biodegradation Rates

The rate at which this compound is biodegraded in the environment is critically dependent on several interconnected factors. These factors influence both the activity of the degrading microorganisms and the stability of the compound itself.

Temperature is a key environmental variable. Generally, an increase in temperature will lead to an increase in the rate of microbial metabolism and enzymatic activity, thus accelerating biodegradation. However, each microbial species has an optimal temperature range for growth and enzyme function. Temperatures that are too high or too low can inhibit or halt microbial activity.

Other factors such as pH and the availability of nutrients (e.g., nitrogen and phosphorus) also impact biodegradation rates by affecting microbial health and activity. An environment with a pH that is favorable for the key degrading microorganisms and is not limited in essential nutrients will support more rapid biodegradation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylpropyl 2 Phenylpropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comprehensive 1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, would be instrumental in the initial structural verification of 2-Phenylpropyl 2-phenylpropionate.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The phenyl groups would produce complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine (CH) and methylene (B1212753) (CH₂) protons of the propyl chain and the methine proton of the propionate (B1217596) moiety would appear in the aliphatic region, with their chemical shifts and coupling patterns providing key connectivity information. The terminal methyl (CH₃) groups would likely appear as doublets.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a characteristic downfield shift (around δ 170-180 ppm). The aromatic carbons would appear in the δ 125-145 ppm range, while the aliphatic carbons of the propyl and propionate groups would be found at upfield chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl H (aromatic) | 7.0 - 7.5 | Multiplet | - |

| Ester CH | 3.5 - 4.0 | Quartet | ~7 Hz |

| Propyl CH | 2.8 - 3.2 | Sextet | ~7 Hz |

| Ester CH₂ | 4.0 - 4.5 | Multiplet | ~7 Hz |

| Propyl CH₃ | 1.2 - 1.5 | Doublet | ~7 Hz |

| Ester CH₃ | 1.4 - 1.7 | Doublet | ~7 Hz |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Ester CH | 40 - 45 |

| Propyl CH | 40 - 45 |

| Ester O-CH₂ | 65 - 70 |

| Propyl CH₃ | 15 - 20 |

| Ester CH₃ | 18 - 23 |

Multidimensional NMR Techniques (2D, 3D) for Complex Structural and Configurational Analysis

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity within the 2-phenylpropyl and 2-phenylpropionate fragments. For instance, it would show a correlation between the methine proton and the adjacent methyl and methylene protons in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would be crucial for connecting the different fragments of the molecule. Key correlations would be expected from the protons of the 2-phenylpropyl moiety to the carbonyl carbon of the 2-phenylpropionate group, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation and stereochemistry of the molecule.

Conformational Studies via Advanced NMR, Including Lanthanide-Induced Shift (LIS) Experiments

The conformational flexibility of the ester linkage and the phenylpropyl chain could be investigated using advanced NMR techniques. Lanthanide-Induced Shift (LIS) experiments, involving the addition of a paramagnetic lanthanide salt (e.g., Eu(fod)₃), would be a powerful tool. The lanthanide reagent would coordinate to the Lewis basic site of the molecule, primarily the carbonyl oxygen of the ester group. This coordination would induce significant shifts in the ¹H NMR spectrum, with the magnitude of the shift being dependent on the distance of each proton from the lanthanide ion. By analyzing these induced shifts, the time-averaged conformation of the molecule in solution could be mapped in detail.

Specialized NMR for Heteroatom-Containing Analogs (e.g., ³¹P NMR for Phosphorylated Derivatives)

Should a phosphorylated derivative of this compound be synthesized, for instance, by replacing one of the phenyl groups with a phosphonate (B1237965) group, ³¹P NMR spectroscopy would be indispensable. The ³¹P NMR spectrum would provide a single peak for the phosphorus atom, with its chemical shift being highly sensitive to the electronic environment and oxidation state of the phosphorus. Furthermore, coupling between the phosphorus nucleus and nearby protons (³J(P,H) and ²J(P,H)) would be observable in the ¹H NMR spectrum, providing valuable structural information about the phosphorylated moiety.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This accurate mass measurement would allow for the unambiguous determination of the elemental formula of the compound, confirming that the observed molecule has the expected composition of C₁₈H₂₀O₂. This serves as a definitive confirmation of the compound's identity, distinguishing it from any potential isomers or impurities.

Tandem Mass Spectrometry for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of molecules by examining their fragmentation patterns. In a typical MS/MS experiment, a specific ion of interest, known as the precursor ion, is selected from the initial mass spectrum. This precursor ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas, leading to the formation of various product ions. wikipedia.org The analysis of these product ions provides detailed insights into the structure of the original molecule.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion selected for MS/MS analysis. The fragmentation of this ester is expected to follow several predictable pathways based on the established principles of mass spectrometry, including cleavage at the ester linkage and fragmentation within the alkyl and acyl chains.

The fragmentation of esters is well-characterized and typically involves several key pathways. Common fragmentation includes the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion, and the loss of the alkoxy group. whitman.edu Additionally, rearrangements such as the McLafferty rearrangement can occur if a gamma-hydrogen is available. whitman.edu In the case of aromatic esters, the molecular ion is often more stable, and cleavages that maintain the aromatic structure are favored. whitman.edu For compounds containing a benzylic group, fragmentation leading to the formation of a stable tropylium (B1234903) ion (m/z 91) is a common pathway. youtube.com

Based on these principles, the tandem mass spectrum of this compound is predicted to exhibit several characteristic fragment ions. The primary fragmentation is expected to occur at the ester bond, leading to the formation of the 2-phenylpropanoic acid acylium ion and the 2-phenylpropyl cation, or the neutral loss of 2-phenylpropene.

A plausible major fragmentation pathway involves the cleavage of the ester bond to form the protonated 2-phenylpropanoic acid and a neutral 2-phenylpropene molecule. Another significant fragmentation would be the formation of the 2-phenylpropyl cation. Further fragmentation of the 2-phenylpropyl cation can lead to the highly stable tropylium ion.

The following table summarizes the predicted major fragment ions for this compound in a tandem mass spectrometry experiment.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Fragmentation Pathway |

| Tropylium ion | 91 | C₇H₇⁺ | Benzylic cleavage of the 2-phenylpropyl or 2-phenylpropionyl group |

| 2-Phenylpropyl cation | 119 | C₉H₁₁⁺ | Cleavage of the ester C-O bond |

| 2-Phenylpropionyl cation | 133 | C₉H₉O⁺ | Cleavage of the ester C-O bond with charge retention on the acyl part |

| Protonated 2-phenylpropanoic acid | 151 | C₉H₁₁O₂⁺ | Cleavage of the ester with hydrogen transfer to the acid moiety |

The identification of these specific fragment ions in a tandem mass spectrum would provide strong evidence for the structure of this compound. The relative intensities of these peaks would depend on the specific conditions of the MS/MS experiment, such as the collision energy used. wikipedia.org

Computational Chemistry and Molecular Modeling of 2 Phenylpropyl 2 Phenylpropionate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy. mdpi.comajchem-a.com For 2-Phenylpropyl 2-phenylpropionate, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic signatures. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G, which provides a good balance of accuracy and computational cost for organic molecules. mdpi.comespublisher.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains multiple rotatable bonds, this process is crucial for identifying its most stable three-dimensional structures, or conformers.

The conformational landscape would be explored by systematically rotating key dihedral angles, such as those defining the orientation of the two phenyl rings and the ester group. Each starting geometry would be optimized to find the nearest local energy minimum. The results of such an analysis would reveal the relative energies of different conformers, indicating which shapes the molecule is most likely to adopt. Quantum mechanical studies on similar molecules bearing multiple phenyl substituents have successfully characterized such minimum energy conformations. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

This table outlines the principal dihedral angles that would be systematically varied in a computational conformational search to determine the molecule's preferred spatial arrangements.

| Dihedral Angle | Atoms Involved (Hypothetical Labeling) | Description |

| τ1 | C(aromatic)-C(aromatic)-Cα-Cβ | Rotation of the phenyl group on the propionate (B1217596) moiety |

| τ2 | Cα-O-C(O)-Cα' | Rotation around the ester C-O bond |

| τ3 | O-C(O)-Cα'-C(aromatic') | Rotation around the ester Cα'-C(O) bond |

| τ4 | C(aromatic')-C(aromatic')-Cα'-Cβ' | Rotation of the phenyl group on the propyl moiety |

Note: The data in this table is illustrative of the parameters that would be studied. Actual values are not available in the literature.

DFT is used to calculate the electronic properties that govern a molecule's reactivity. Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of chemical stability; a large gap implies high stability and low chemical reactivity. mdpi.comirjweb.com

The Molecular Electrostatic Potential (MEP) map is another vital output. It visualizes the electron density distribution, highlighting regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. ajchem-a.comresearchgate.net For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen, identifying it as a primary site for interaction with electrophiles. The aromatic rings would exhibit negative potential above and below the plane due to the π-electron system. researchgate.net

Table 2: Predicted Electronic Reactivity Descriptors for this compound

This table shows the type of quantum chemical parameters that would be calculated to understand the molecule's electronic behavior and reactivity.

| Parameter | Symbol | Formula | Predicted Significance |

| HOMO Energy | E_HOMO | - | Relates to electron-donating ability |

| LUMO Energy | E_LUMO | - | Relates to electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Measures the power to attract electrons |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness | S | 1/η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | χ² / (2η) | Describes the ability to act as an electrophile |

Note: Values are not provided as they are not available in published literature.

DFT calculations can accurately predict spectroscopic properties, which is invaluable for structure verification. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm that the synthesized molecule corresponds to the expected structure. Machine learning approaches are also increasingly used alongside DFT for even more accurate and rapid prediction of NMR chemical shifts. nih.gov For this compound, DFT would predict distinct signals for the protons and carbons in the different chemical environments of the propyl, propionate, and phenyl groups.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

This table illustrates how DFT calculations would predict the chemical shifts for the unique carbon atoms in this compound.

| Carbon Atom (Hypothetical Labeling) | Chemical Environment | Predicted ¹³C Chemical Shift (ppm) |

| C1 | Carbonyl (C=O) | Value not available |

| C2 | Propionate CH | Value not available |

| C3 | Propionate CH₃ | Value not available |

| C4-C9 | Propionate Phenyl Ring | Value not available |

| C10 | Propyl O-CH₂ | Value not available |

| C11 | Propyl CH | Value not available |

| C12 | Propyl CH₃ | Value not available |

| C13-C18 | Propyl Phenyl Ring | Value not available |

Note: Predicted values are dependent on the specific conformer, solvent model, and level of theory used and are not available in the literature.

DFT is a key tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states (the highest energy point along a reaction coordinate) and intermediates. This allows for the calculation of activation energies, which determine the reaction rate. For this compound, a relevant reaction to study would be its ester hydrolysis. DFT calculations could model the nucleophilic attack of a water molecule on the carbonyl carbon, locate the tetrahedral transition state, and determine the energy barrier for the reaction, thereby providing a detailed mechanistic understanding.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time.

MD simulations would reveal the dynamic behavior of this compound in a solvent environment. By simulating the molecule for nanoseconds or longer, one can observe how it explores its conformational space. This provides information on the flexibility of the alkyl chains, the rotational freedom of the phenyl groups, and the relative populations of different conformers at a given temperature. Such simulations can validate the minimum energy structures found by DFT and provide a more complete picture of the molecule's structural ensemble in solution. These techniques are routinely used to study the conformational changes in a wide range of biological and chemical systems. nih.govnih.gov

Solvent Effects and Intermolecular Interactions

The behavior of this compound in various chemical environments is dictated by the interplay of solvent effects and intermolecular forces. While specific experimental studies on this compound are not publicly available, its molecular structure, featuring two phenyl rings and an ester group, allows for a detailed theoretical discussion of its interaction profile.

The primary intermolecular forces at play for this compound are expected to be:

Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows for electrostatic interactions with polar solvent molecules and with other molecules of the same compound.

π-π Stacking: The presence of two aromatic (phenyl) rings facilitates π-π stacking interactions. These are non-covalent interactions between the electron clouds of the aromatic rings, contributing to the molecule's aggregation and its interaction with other aromatic systems.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. For a molecule of this size, the cumulative effect of van der Waals forces is significant in determining its physical properties and interactions in non-polar environments.

Computational studies on similar aromatic esters have utilized methods like density functional theory (DFT) and molecular dynamics (MD) simulations to probe these interactions. For instance, research on aromatic ester solvents has shown that complex fluid structures can be inferred from both macroscopic properties and microscopic simulations, highlighting the dominant role of dipolar interactions. acs.orgnih.gov Molecular dynamics simulations, in particular, can provide a detailed picture of the structural organization and energetics of these interactions in different solvents. acs.orgnih.gov

The choice of solvent will significantly influence the solubility and conformational preferences of this compound. In polar solvents, the dipole-dipole interactions of the ester group with the solvent will be prominent. In non-polar, aromatic solvents, π-π stacking interactions may be more favored. The interplay of these forces dictates how the molecule orients itself and interacts with its surroundings, which in turn affects its macroscopic properties and reactivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Environmental Fate

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. ecetoc.orgresearchgate.netmdpi.com These models are particularly valuable for compounds like this compound, for which experimental data may be limited. The environmental fate of a chemical encompasses its transport, transformation, and accumulation in various environmental compartments.

Key environmental fate parameters that can be predicted using QSPR models include:

Biodegradability: The likelihood and rate at which a chemical can be broken down by microorganisms.

Bioaccumulation Potential: The tendency of a chemical to accumulate in living organisms, often estimated through the octanol-water partition coefficient (LogP). acdlabs.com

Soil and Sediment Sorption: The extent to which a chemical will bind to soil and sediment particles, affecting its mobility in the environment.

Water Solubility: A fundamental property that influences a chemical's distribution and bioavailability.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of a molecule. These descriptors are then correlated with experimental data for a training set of compounds to build a predictive model. For fragrance ingredients, specific QSAR models have been developed to predict properties like ready biodegradability, demonstrating good predictive accuracy. nih.govdigitellinc.comresearchgate.net

For this compound, important molecular descriptors would likely include those related to its size, shape, hydrophobicity (LogP), and electronic properties (e.g., partial charges on atoms). Given its structural similarity to other fragrance esters and aromatic compounds, existing QSPR models for these classes of chemicals could provide a reasonable estimation of its environmental behavior.

The table below presents physicochemical data for compounds structurally analogous to this compound. This data can be utilized in QSPR models to estimate the properties of the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (XLogP3-AA) | Water Solubility |

| 2-Phenylpropionic acid | C₉H₁₀O₂ | 150.17 | 1.9 | Predicted: 2.85 g/L |

| Methyl 2-phenylpropionate | C₁₀H₁₂O₂ | 164.20 | 2.3 | Not Available |

| 2-Phenylpropanal | C₉H₁₀O | 134.18 | 1.9 | Slightly soluble in propylene (B89431) glycol; Insoluble in glycerin |

| 2-Phenylisopropanol | C₉H₁₂O | 136.19 | 1.8 | Insoluble in water |

Data sourced from PubChem and other chemical databases. The LogP value is a measure of a chemical's lipophilicity and is a key parameter in predicting bioaccumulation.

Based on the data for these analogs, it can be inferred that this compound, with its larger molecular weight and likely higher LogP value, would exhibit lower water solubility and a greater tendency for sorption to organic matter in soil and sediment. Its biodegradability would depend on the specific enzymatic pathways available in the environment for breaking down such branched-chain aromatic esters. Studies on fragrance materials have shown that while many are biodegradable, the rate can be influenced by structural features such as branching. nih.govdigitellinc.com

Applications of 2 Phenylpropyl 2 Phenylpropionate As a Chemical Intermediate and Building Block

Role in the Synthesis of Chiral Molecules and Active Pharmaceutical Ingredient (API) Precursors

The primary utility of 2-Phenylpropyl 2-phenylpropionate as a chemical intermediate stems from its dual chiral nature. Both the 2-phenylpropyl alcohol and 2-phenylpropionic acid moieties possess a stereocenter, making this ester a valuable source of enantiomerically pure building blocks.

The stereoselective hydrolysis of this compound, potentially facilitated by enzymatic methods, can yield optically active 2-phenylpropanol and 2-phenylpropionic acid. These chiral fragments are crucial in the synthesis of a variety of active pharmaceutical ingredients (APIs).

2-Phenylpropionic acid , in particular, is a key structural motif in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a direct precursor to drugs like Loxoprofen. google.com The synthesis of such APIs often involves the coupling of the chiral 2-phenylpropionic acid core with other chemical entities. The enantiomeric purity of this acid is critical, as different enantiomers can exhibit different pharmacological activities and metabolic profiles.

Similarly, chiral 2-phenylpropanol and its derivatives can be employed as intermediates in the synthesis of various pharmaceuticals. nbinno.com The use of a specific enantiomer of this alcohol can be crucial for achieving the desired stereochemistry in the final drug molecule, which in turn dictates its efficacy and safety. The 2-phenylpropyl group itself can also function as a chiral auxiliary , a temporary component of a molecule that directs the stereochemical outcome of a reaction. nih.govwikipedia.orgnih.govchemeurope.comsigmaaldrich.comslideshare.net

The table below summarizes the key chiral building blocks that can be derived from this compound and their application in API synthesis.

| Chiral Building Block | Potential API Application |

| (S)-2-Phenylpropionic acid | Precursor for Loxoprofen and other profen NSAIDs |

| (R)-2-Phenylpropionic acid | Used in stereospecific synthesis of other APIs |

| (S)-2-Phenylpropanol | Intermediate in various pharmaceutical syntheses |

| (R)-2-Phenylpropanol | Intermediate where the opposite stereochemistry is required |

Utilization in the Preparation of Specialty Chemicals and Advanced Materials